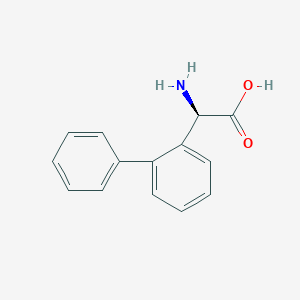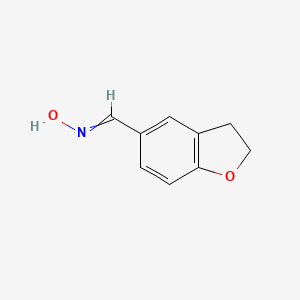
10-(Isoquinolin-4-yl)-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Isoquinolin-4-yl)-10H-phenoxazine is a complex organic compound that features a phenoxazine core substituted with an isoquinoline group at the 10th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Isoquinolin-4-yl)-10H-phenoxazine typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with phenoxazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
10-(Isoquinolin-4-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydro derivatives.
Aplicaciones Científicas De Investigación
10-(Isoquinolin-4-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its antimalarial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism by which 10-(Isoquinolin-4-yl)-10H-phenoxazine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The pathways involved often include modulation of cellular signaling and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4’-(Isoquinolin-4-yl)-2,2’6’,2’'-terpyridine: Shares the isoquinoline moiety but differs in the core structure.
Isoquinoline phenyl derivatives: Similar in having the isoquinoline group but with different substituents.
Uniqueness
10-(Isoquinolin-4-yl)-10H-phenoxazine is unique due to its phenoxazine core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or electronic behavior.
Propiedades
Fórmula molecular |
C21H14N2O |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
10-isoquinolin-4-ylphenoxazine |
InChI |
InChI=1S/C21H14N2O/c1-2-8-16-15(7-1)13-22-14-19(16)23-17-9-3-5-11-20(17)24-21-12-6-4-10-18(21)23/h1-14H |
Clave InChI |
TVVKOJXTAYGANA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC=C2N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


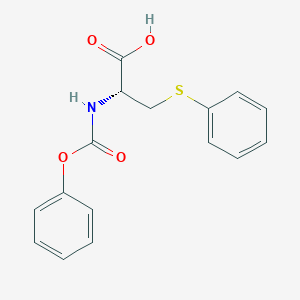
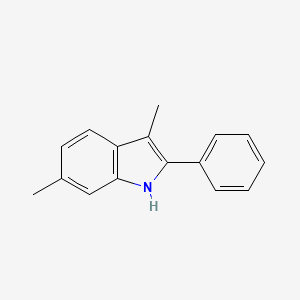
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
![(2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol](/img/structure/B14115272.png)
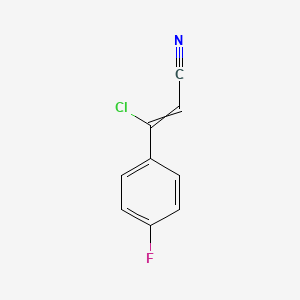
![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115299.png)
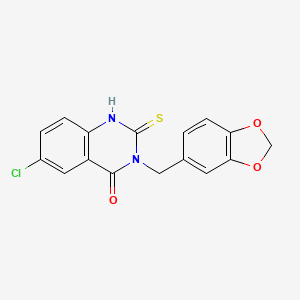
![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)
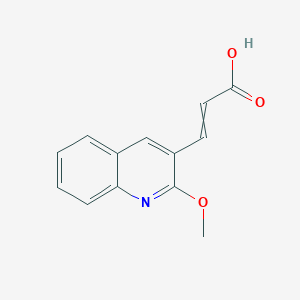


![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)
